![molecular formula C11H7ClN2O B13137071 2-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13137071.png)
2-Chloro-[3,4'-bipyridine]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-[3,4’-bipyridine]-4-carbaldehyde is a heterocyclic organic compound that features a bipyridine structure with a chlorine atom at the 2-position and an aldehyde group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde may involve large-scale coupling reactions using advanced catalytic systems. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-[3,4’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 2-Chloro-[3,4’-bipyridine]-4-carboxylic acid.
Reduction: 2-Chloro-[3,4’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-[3,4’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bipyridine structure allows for coordination with metal ions, which can enhance its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the chlorine and aldehyde groups.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination compounds and materials.
2-Chloro-4,4’-bipyridine: Similar to 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde but with the chlorine atom at a different position.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with enhanced properties .
Propriétés
Formule moléculaire |
C11H7ClN2O |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
2-chloro-3-pyridin-4-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(8-1-4-13-5-2-8)9(7-15)3-6-14-11/h1-7H |
Clé InChI |
WWOKTWJULULDIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=C(C=CN=C2Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


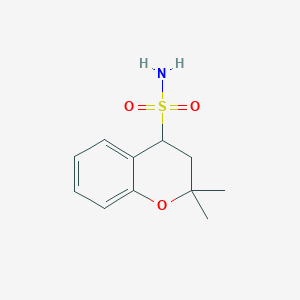

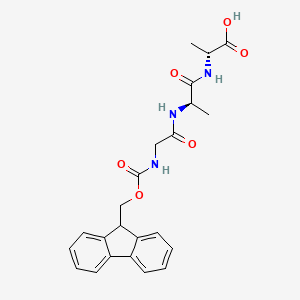

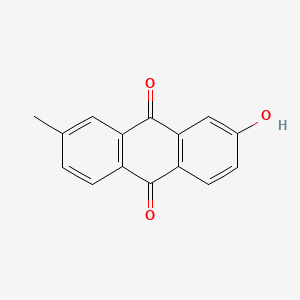
![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
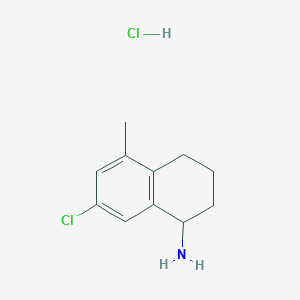
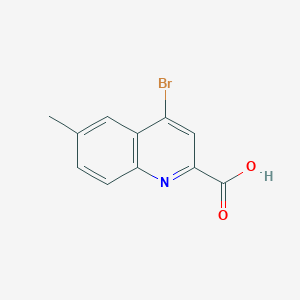
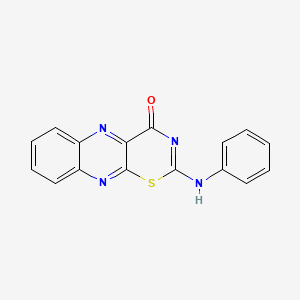
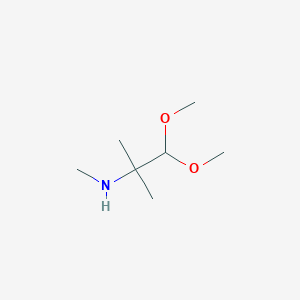
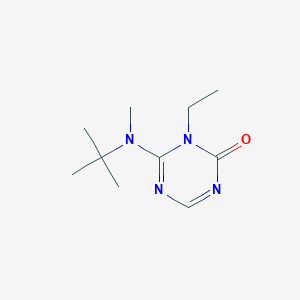
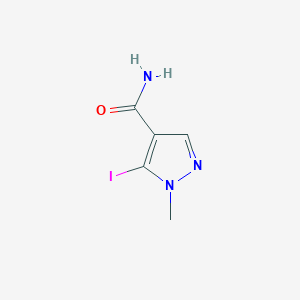
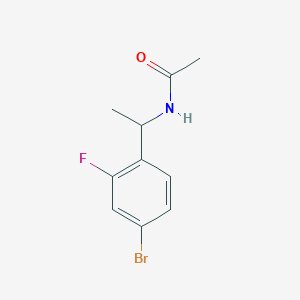
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
